molecular formula C16H18N2O3 B6369055 6-(4-Boc-aminophenyl)-2-hydroxypyridine CAS No. 1111114-28-3

6-(4-Boc-aminophenyl)-2-hydroxypyridine

Cat. No.: B6369055
CAS No.: 1111114-28-3
M. Wt: 286.33 g/mol
InChI Key: WPCPOVPCVFPGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Boc-aminophenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-Boc-aminophenyl group at the 6-position. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc protection can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The hydroxylation of the pyridine ring can be carried out using various methods, including the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of 6-(4-Boc-aminophenyl)-2-hydroxypyridine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Boc-aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an amine group.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

6-(4-Boc-aminophenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Boc-aminophenyl)-2-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Boc-aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.

    6-(4-aminophenyl)-2-hydroxypyridine: Lacks the Boc protection on the amine group.

Uniqueness

6-(4-Boc-aminophenyl)-2-hydroxypyridine is unique due to the presence of both a Boc-protected amine and a hydroxyl group on the pyridine ring. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCPOVPCVFPGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.